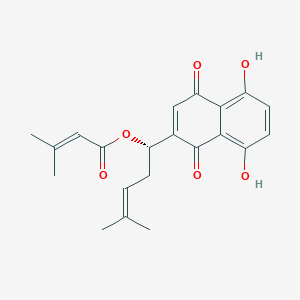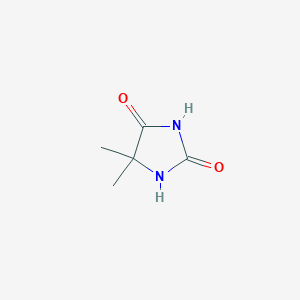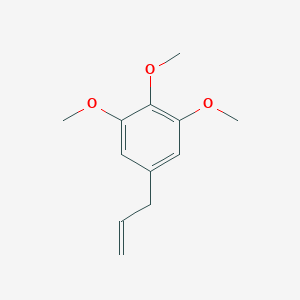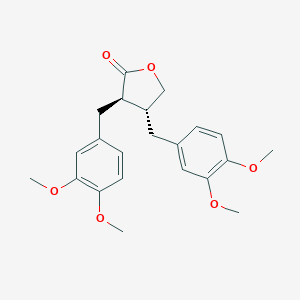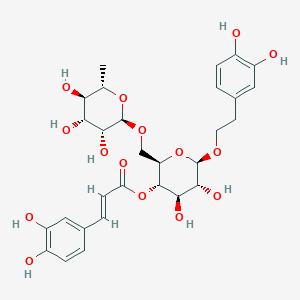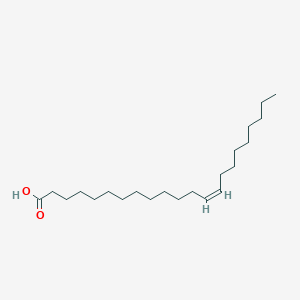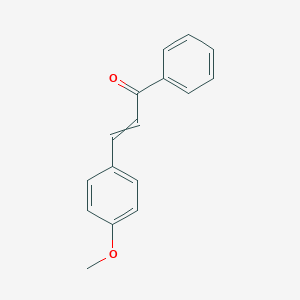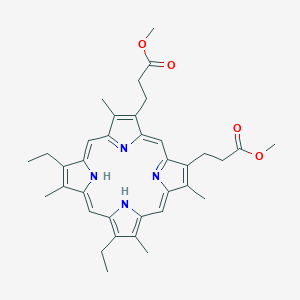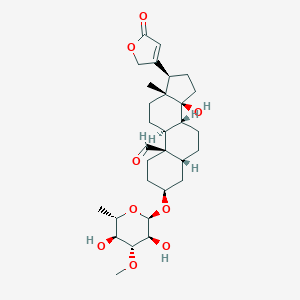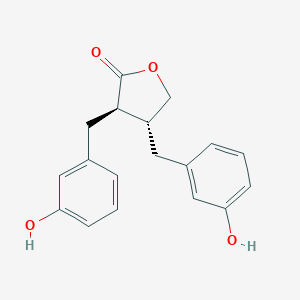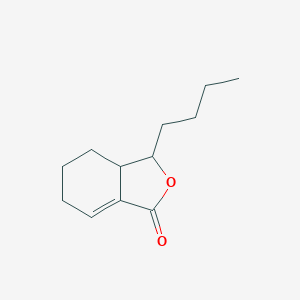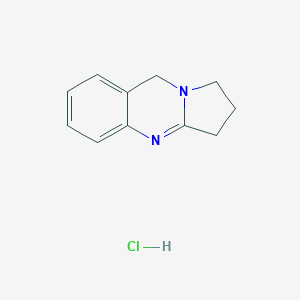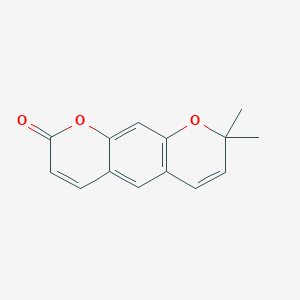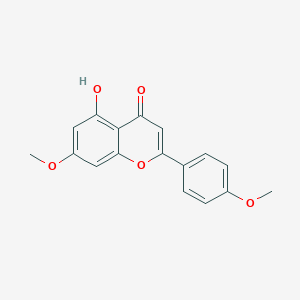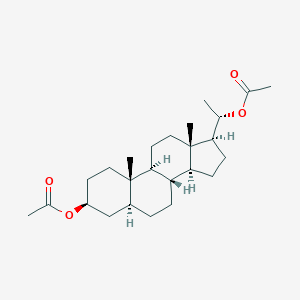
Allopregnane-3beta,20alpha-diol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allopregnane-3beta,20alpha-diol diacetate (3β,20α-DHP) is a steroid hormone that is synthesized from dehydroepiandrosterone (DHEA) in the adrenal gland. It has been found to have various physiological and biochemical effects, and has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3β,20α-DHP is not fully understood, but it is believed to act through various signaling pathways in the body. It has been shown to bind to and activate certain receptors in the brain, including the sigma-1 receptor, which is involved in neuroprotection and cognitive function. Additionally, it has been found to modulate the activity of certain enzymes and proteins involved in immune function and cancer cell growth.
Biochemische Und Physiologische Effekte
3β,20α-DHP has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine, which are involved in cognitive function and memory. Additionally, it has been found to modulate the activity of certain immune cells, including T cells and macrophages, and to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3β,20α-DHP in lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the hormone. Additionally, its potential applications in various scientific research fields make it a versatile tool for researchers. However, one limitation is the limited availability of the hormone, which can make it difficult to obtain for certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3β,20α-DHP. One area of interest is its potential as a therapeutic target for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, its potential applications in cancer research and autoimmune diseases warrant further investigation. Finally, the development of new synthesis methods and the investigation of the hormone's structure-activity relationship may lead to the development of more potent and selective analogs for use in scientific research.
Synthesemethoden
The synthesis of 3β,20α-DHP involves the conversion of Allopregnane-3beta,20alpha-diol diacetate into 3β-hydroxy-5-androsten-17-one, which is then further converted into 3β,20α-DHP through a series of chemical reactions. This synthesis method has been well-established and is commonly used in research laboratories.
Wissenschaftliche Forschungsanwendungen
3β,20α-DHP has been studied for its potential applications in various scientific research fields, including neuroscience, immunology, and cancer research. It has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has been shown to modulate the immune response and to have anti-inflammatory effects, making it a potential therapeutic target for autoimmune diseases. In cancer research, 3β,20α-DHP has been found to inhibit the growth of certain types of cancer cells.
Eigenschaften
CAS-Nummer |
6170-08-7 |
|---|---|
Produktname |
Allopregnane-3beta,20alpha-diol diacetate |
Molekularformel |
C25H40O4 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18-,19-,20-,21+,22-,23-,24-,25+/m0/s1 |
InChI-Schlüssel |
VDZDKQBSTYNFGG-CVDNUPSHSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Andere CAS-Nummern |
6170-08-7 |
Synonyme |
5alpha-Pregnan-3beta,20alpha-diol diacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



